

# Technical Guide: Synthesis and Purification of Ms-PEG8-Boc

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Compound of Interest		
Compound Name:	Ms-PEG8-Boc	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of **Ms-PEG8-Boc**, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The methodologies outlined are based on established organic chemistry principles and published procedures for analogous polyethylene glycol (PEG) derivatives.

## **Overview**

**Ms-PEG8-Boc**, or tert-butyl (1-(methanesulfonyloxy)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-yl)carbamate, is a valuable chemical tool featuring a Boc-protected amine and a terminal mesylate group. The mesylate serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and further functionalization. The eight-unit PEG spacer enhances solubility and provides spatial separation between conjugated moieties.

## **Data Presentation**

The following tables summarize the key quantitative data for the starting material and the final product. Please note that while typical yields for similar reactions are very high, specific analytical data such as <sup>1</sup>H NMR and Mass Spectrometry for **Ms-PEG8-Boc** are not publicly available and would need to be determined empirically.



Table 1: Properties of Starting Material and Product

Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity
Starting Material	tert-butyl (1-hydroxy-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-yl)carbamate	1345337-22- 5	C21H43NO10	469.57	≥95%[1][2]
Product	tert-butyl (1- (methanesulf onyloxy)-3,6, 9,12,15,18,21 ,24- octaoxahepta cosan-27- yl)carbamate	2097604-01- 6	C24H49NO13S	591.7	>98%[3]

Table 2: Expected Analytical Data for Ms-PEG8-Boc



Analytical Technique	Expected Results		
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	No publicly available spectrum. Expected chemical shifts ( $\delta$ , ppm):- ~4.37 (t, 2H, -CH <sub>2</sub> -OMs)- ~3.75-3.55 (m, 30H, PEG backbone)- ~3.32 (q, 2H, -CH <sub>2</sub> -NHBoc)- ~3.08 (s, 3H, -O-SO <sub>2</sub> -CH <sub>3</sub> )- ~1.44 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )		
Mass Spectrometry (ESI-MS)	No publicly available spectrum. Expected m/z:-[M+Na]+: 614.29		
Appearance	Colorless to pale yellow oil or solid		
Solubility	Soluble in dichloromethane, chloroform, dimethylformamide, and dimethyl sulfoxide.[3]		
Storage Conditions	Store at -20°C in a dry, dark place.[3]		

# **Experimental Protocols**

The following protocols are adapted from established procedures for the mesylation of PEG alcohols. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

## Synthesis of Ms-PEG8-Boc from Boc-NH-PEG8-OH

This procedure details the conversion of the terminal hydroxyl group of Boc-NH-PEG8-OH to a mesylate.

Materials and Reagents:

- Boc-NH-PEG8-OH
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Deionized water



- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Equipment:

- · Round-bottom flask
- · Magnetic stirrer and stir bar
- · Ice bath
- Dropping funnel
- · Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolve Boc-NH-PEG8-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (1.5 equivalents) to the stirred solution.
- Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Extract the aqueous layer with DCM.



- Combine the organic layers and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Ms-PEG8-Boc.

## **Purification of Ms-PEG8-Boc**

The crude product can be purified using column chromatography.

Materials and Reagents:

- Crude Ms-PEG8-Boc
- Silica gel
- Hexanes
- Ethyl acetate

#### Equipment:

- · Chromatography column
- Beakers and flasks
- Rotary evaporator

#### Procedure:

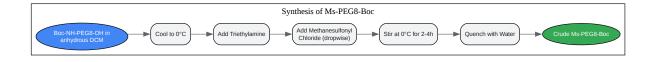
- Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
- Dissolve the crude Ms-PEG8-Boc in a minimal amount of DCM.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.



- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain purified Ms-PEG8-Boc.

## **Visualizations**

The following diagrams illustrate the synthesis and purification workflows.





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## References

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